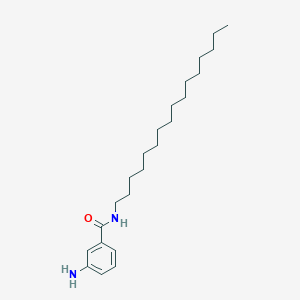![molecular formula C14H19NO5 B3135758 3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid CAS No. 404032-35-5](/img/structure/B3135758.png)
3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid
Overview
Description
3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid is a chemical compound with the molecular formula C14H19NO5. It is a solid substance that is often used in various chemical and biological research applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with tert-butoxycarbonyl-protected aminoethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Protection of Aminoethanol: Aminoethanol is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form tert-butoxycarbonyl-protected aminoethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid is commonly used to remove the Boc protecting group.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are used in esterification reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Free Amine: Obtained after the removal of the Boc protecting group.
Substituted Benzoic Acid Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid is primarily related to its ability to act as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-{2-[(Tert-butoxycarbonyl)amino]ethyl}benzoic acid: Similar structure but with an ethyl group instead of an ethoxy group.
2-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid: Similar structure but with the ethoxy group attached to the 2-position of the benzoic acid ring.
2-{2-[(Tert-butoxycarbonyl)(methyl)amino]benzoic acid: Contains a methyl group in addition to the Boc protecting group.
Uniqueness
3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. The presence of the ethoxy group offers different chemical properties and reactivity patterns, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-7-8-19-11-6-4-5-10(9-11)12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSRVVCYGGAPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625458 | |
| Record name | 3-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404032-35-5 | |
| Record name | 3-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B3135706.png)
![[2-(2-Pyridinylthio)ethyl]amine dihydrochloride](/img/structure/B3135712.png)





![2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B3135756.png)

